molecular formula C17H16O4 B8610529 DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE CAS No. 67801-53-0

DIMETHYL 4'-METHYL[1,1'-BIPHENYL]-2,5-DICARBOXYLATE

Cat. No.: B8610529
CAS No.: 67801-53-0
M. Wt: 284.31 g/mol
InChI Key: LETKDZPIJVKUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester: is an organic compound with the molecular formula C17H16O4 It is a derivative of biphenyl, featuring two benzene rings connected by a single bond, with carboxylic acid and methyl ester functional groups attached

Properties

CAS No.

67801-53-0

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

dimethyl 2-(4-methylphenyl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H16O4/c1-11-4-6-12(7-5-11)15-10-13(16(18)20-2)8-9-14(15)17(19)21-3/h4-10H,1-3H3

InChI Key

LETKDZPIJVKUHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its acid chloride derivative, which then reacts with methanol to form the ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other organic compounds .

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. It has been investigated for its role in drug delivery systems and as a component in pharmaceuticals .

Industry

Industrially, this compound is used in the production of polymers with high thermal stability and electrical insulation properties. These polymers are utilized in the electronics and automotive industries .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,5-dicarboxylic acid, 4’-methyl-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

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